Ald-Ph-PEG6-acid

Übersicht

Beschreibung

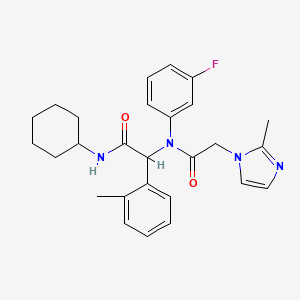

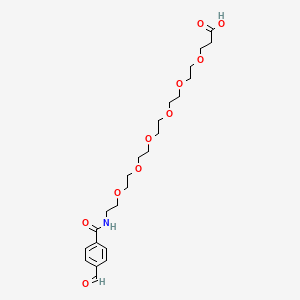

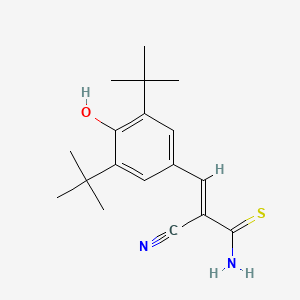

Ald-Ph-PEG6-acid is a PEG-based PROTAC linker . It contains a total of 69 bonds, including 34 non-H bonds, 9 multiple bonds, 23 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 aromatic aldehyde, 1 hydroxyl group, and 6 aliphatic ethers .

Synthesis Analysis

Ald-Ph-PEG6-acid is used in the synthesis of PROTACs . The terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG6-acid is C23H35NO10 . It has a molecular weight of 485.5 g/mol .Chemical Reactions Analysis

The benzaldehyde group in Ald-Ph-PEG6-acid is reactive with hydrazide and aminooxy moiety .Wissenschaftliche Forschungsanwendungen

Bio-conjugation in Drug Development

“Ald-Ph-PEG6-acid” is used as a non-cleavable linker in bio-conjugation for drug development. The aldehyde group allows for selective attachment to biomolecules, while the carboxylic acid group can be used to link therapeutic agents, providing stability and control in drug delivery systems .

Hydrogel Formation for Biomedical Applications

This compound can be utilized in the formation of hyaluronic acid-based hydrogels. Such hydrogels exhibit good mechanical properties and self-repairing performance, making them suitable for 3D cell culture and tissue engineering .

Environmental Science

It may also find applications in environmental science, such as in the development of materials for pollutant capture or sensors for environmental monitoring.

Wirkmechanismus

Target of Action

Ald-Ph-PEG6-acid is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The benzaldehyde group in Ald-Ph-PEG6-acid is reactive with hydrazide and aminooxy moieties .

Mode of Action

Ald-Ph-PEG6-acid, as a PROTAC linker, joins two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The benzaldehyde group of Ald-Ph-PEG6-acid reacts with hydrazide and aminooxy moieties, while the terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .

Biochemical Pathways

The biochemical pathway primarily affected by Ald-Ph-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, Ald-Ph-PEG6-acid enables the selective degradation of target proteins .

Pharmacokinetics

It is known that the peg6 linker in ald-ph-peg6-acid increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Ald-Ph-PEG6-acid’s action is the selective degradation of target proteins within cells . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system .

Action Environment

The action of Ald-Ph-PEG6-acid is influenced by the cellular environment where the ubiquitin-proteasome system operates . The stability of Ald-Ph-PEG6-acid is also affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO10/c25-19-20-1-3-21(4-2-20)23(28)24-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-22(26)27/h1-4,19H,5-18H2,(H,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJVHKOJSNIKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ald-Ph-PEG6-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)

![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)